2-fluoro-N-(2-methoxybenzyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound with the molecular formula C13H12FNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide
- 2-fluoro-6-methoxyphenyl derivatives
Uniqueness
2-fluoro-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.
Properties
Molecular Formula |
C14H14FNO3S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-8-4-2-6-11(13)10-16-20(17,18)14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 |
InChI Key |
ALYGVMVUFFJPRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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